molecular formula C10H7BrN2O B3033640 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one CAS No. 109822-11-9

5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

Cat. No. B3033640
CAS RN: 109822-11-9
M. Wt: 251.08 g/mol
InChI Key: MHNGZUMJWHZABH-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one, also known as 5-bromo-1-pyridin-2-yl-2-pyridone and 5-bromo-1-pyridin-2-ylpyridin-2-one, is an organic compound with a molecular formula of C7H6BrNO. It is a white solid that is slightly soluble in water and miscible with most organic solvents. 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is an important building block for organic synthesis and has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species, such as carbonyl groups in organic compounds, to form new covalent bonds. It is also believed that the compound can act as an acid and can abstract protons from organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one are not well understood. In vitro studies have shown that the compound can inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, the compound has been shown to have weak antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one in laboratory experiments include its low cost, availability, and ease of synthesis. The compound is also relatively stable and is not prone to hydrolysis or oxidation. However, the compound can be toxic if inhaled or ingested and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one. These include further research into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, the compound could be used as a starting material for the synthesis of new heterocyclic compounds. Finally, the compound could be used as a catalyst in organic synthesis reactions.

Scientific Research Applications

5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds such as triazoles, imidazoles, and pyridines. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-oneridin-2-yl-2-pyridone has been used in the synthesis of various organic dyes and pigments.

properties

IUPAC Name

5-bromo-1-pyridin-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-5-10(14)13(7-8)9-3-1-2-6-12-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGZUMJWHZABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under ice-cooling, 15 ml of a dimethylformamide solution containing 1.50 g of 1-(2-pyridyl)-1,2-dihydropyridin-2-one was incorporated with 1.60 g of N-bromosuccinic acid imide. The mixture was stirred at room temperature for 2 hours, and then diluted with water and extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:3), to give 1.13 g of the title compound as a pale brown powder.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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